

# An In-depth Technical Guide to 1-Allylimidazole

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## Compound of Interest

Compound Name: 1-Allylimidazole

Cat. No.: B1265945

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CAS Number: 31410-01-2

Chemical Structure:

- Molecular Formula: C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>
- IUPAC Name: 1-(prop-2-en-1-yl)-1H-imidazole
- SMILES: C=CCN1C=CN=C1
- InChI Key: XLXCHZCQTCBUOX-UHFFFAOYSA-N

## Introduction

**1-Allylimidazole** is a versatile heterocyclic compound characterized by an imidazole ring substituted with an allyl group at the N1 position. This unique combination of a nucleophilic imidazole moiety and a reactive allyl group makes it a valuable building block in various fields, including pharmaceutical development, catalysis, and material science.<sup>[1][2]</sup> Its ability to participate in a wide range of chemical transformations allows for the synthesis of complex molecules with diverse biological and chemical properties.<sup>[3][4]</sup> This guide provides a comprehensive overview of **1-allylimidazole**, focusing on its physicochemical properties, synthesis, and key applications, with detailed experimental protocols and workflow visualizations for researchers, scientists, and drug development professionals.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **1-allylimidazole** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
Molecular Weight	108.14 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[3][4]
Boiling Point	40-42 °C at 0.1 mmHg	[2]
Density	1.003 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.505	[2]
Flash Point	101.1 °C	[5]
Solubility	Soluble in water	[2]
pKa	6.80 ± 0.10 (Predicted)	[2]
LogP	0.14	[5]

## Synthesis of 1-Allylimidazole

The most common method for the synthesis of **1-allylimidazole** involves the N-alkylation of imidazole with an allyl halide, such as allyl bromide or allyl chloride.[6] Below is a detailed experimental protocol adapted from literature procedures.[7][8]

## Experimental Protocol: N-Alkylation of Imidazole

Materials:

- Imidazole
- Allyl bromide (or allyl chloride)
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO<sub>3</sub>)

- Aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Deionized water

Procedure:

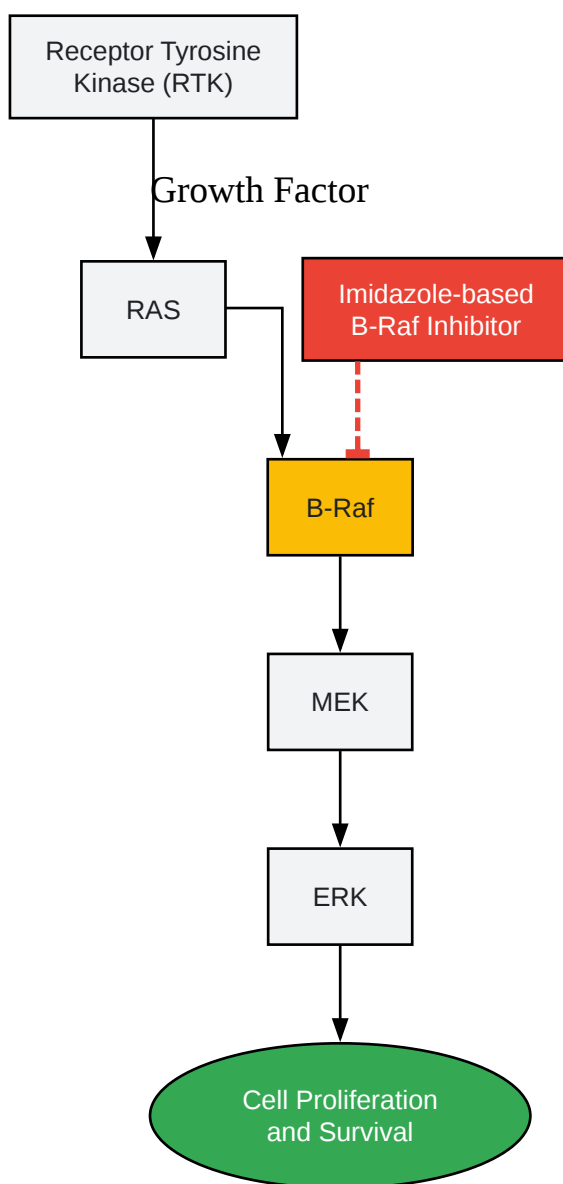
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in the chosen aprotic solvent.
- **Deprotonation:** Add a base such as sodium hydroxide (1.1 eq) or sodium bicarbonate (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of imidazole, forming the imidazolate anion.
- **Alkylation:** Slowly add allyl bromide (1.1 eq) to the reaction mixture.
- **Reaction:** Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF or MeCN) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- **Extraction:** To the residue, add deionized water and extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Drying and Filtration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
- **Purification:** Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **1-allylimidazole**.

## Applications in Drug Development: Anticancer Activity

Imidazole derivatives are a prominent scaffold in medicinal chemistry, with several approved drugs containing this moiety.<sup>[9]</sup> Research has shown that derivatives of imidazole can exhibit significant anticancer activity.<sup>[10]</sup> One of the key signaling pathways often dysregulated in cancer is the RAS/RAF/MEK/ERK pathway.<sup>[1][6]</sup> Certain imidazole-based compounds have been investigated as inhibitors of this pathway, particularly targeting the B-Raf kinase.<sup>[11]</sup>

### The B-Raf Signaling Pathway and Imidazole-Based Inhibitors

The B-Raf protein is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERKs signaling pathway, which regulates cell division, differentiation, and secretion.<sup>[4]</sup> Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and cancer.<sup>[3]</sup> The diagram below illustrates the B-Raf signaling pathway and the point of inhibition by targeted therapies.



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Caption: The B-Raf signaling pathway and its inhibition.

## Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic effects of newly synthesized **1-allylimidazole** derivatives against cancer cell lines.

Materials:

- Cancer cell line (e.g., MCF-7 for breast cancer)
- Normal cell line (for cytotoxicity comparison)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Synthesized **1-allylimidazole** derivatives
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- 96-well plates
- Microplate reader

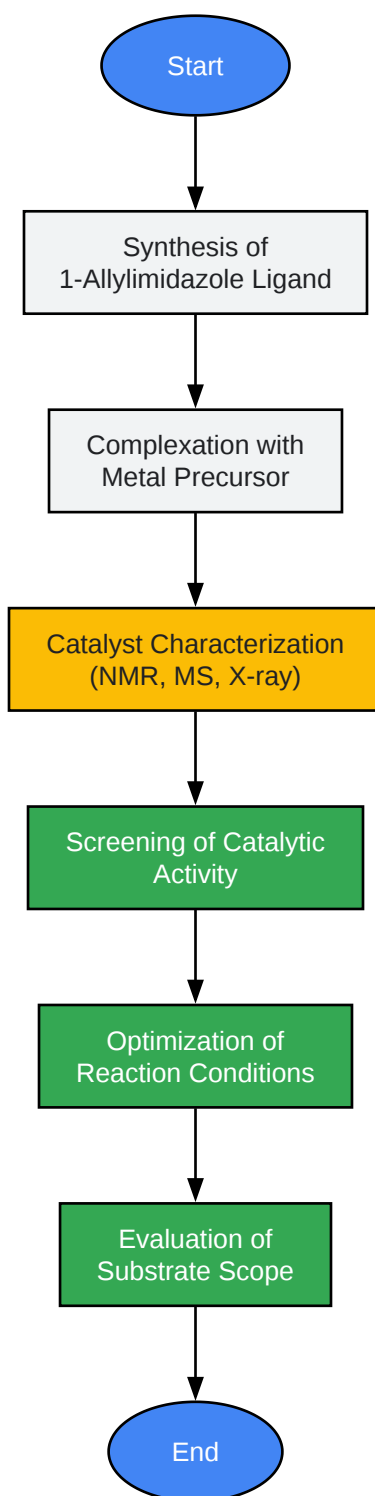
Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a density of  $1 \times 10^4$  cells per well in 100  $\mu\text{L}$  of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5%  $\text{CO}_2$ .
- **Compound Treatment:** Prepare stock solutions of the **1-allylimidazole** derivatives in DMSO. Dilute the stock solutions with the growth medium to achieve a range of final concentrations. Replace the medium in the wells with 100  $\mu\text{L}$  of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plate for 48 hours at 37 °C and 5%  $\text{CO}_2$ .
- **MTT Assay:** Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

- **Formazan Solubilization:** Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the  $IC_{50}$  (the concentration of the compound that inhibits 50% of cell growth).

## Applications in Catalysis

The nitrogen atoms in the imidazole ring of **1-allylimidazole** can act as ligands to coordinate with various transition metals, forming stable complexes.<sup>[1]</sup> These complexes can be utilized as catalysts in a range of organic transformations. The workflow below outlines the general steps for developing and testing a new catalyst based on a **1-allylimidazole** ligand.



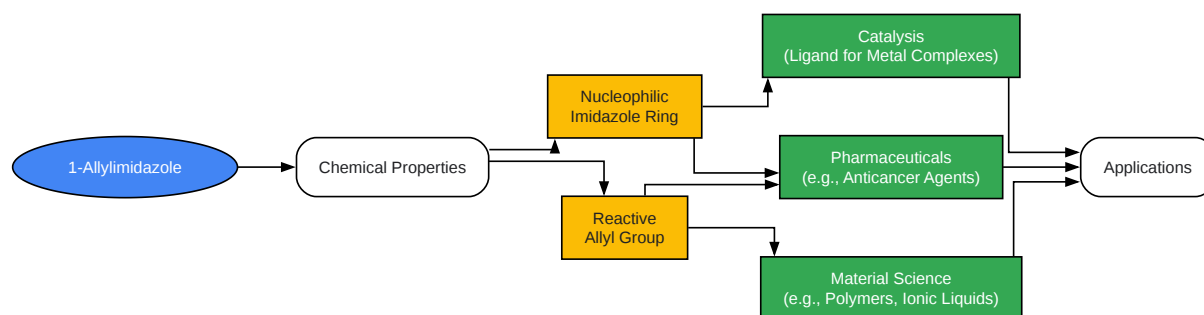
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Caption: Experimental workflow for catalyst development.



# Logical Relationships of 1-Allylimidazole's Applications

The chemical properties of **1-allylimidazole** directly inform its diverse applications. The diagram below illustrates the logical flow from its core chemical features to its use in various scientific domains.



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Caption: Logical flow of **1-allylimidazole**'s applications.

## Conclusion

**1-Allylimidazole** is a chemical intermediate with significant potential in various scientific disciplines. Its straightforward synthesis and the dual reactivity of its imidazole and allyl moieties provide a versatile platform for the development of new pharmaceuticals, catalysts, and materials. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating its effective application in their respective fields of study.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Allylimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265945#1-allylimidazole-cas-number-and-structure]

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